molecular formula C21H21N3O3 B2873747 N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 941889-25-4

N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2873747
CAS No.: 941889-25-4
M. Wt: 363.417
InChI Key: JKEFFDOEBLKUOC-UHFFFAOYSA-N
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Description

N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

  • Catalytic Synthesis of Amidines and Benzoxazoles : A study detailed the synthesis of amidines and 2-substituted benzoxazoles from N-heterocyclic nitriles using nickel(0) catalysts. This process showcases an atom-economical approach relevant for constructing compounds with similar structural features to N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide, emphasizing the importance of such functionalities in catalytic synthesis (Garduño & García, 2015).

Antimicrobial Applications

  • Antimicrobial Agents : Research has demonstrated that compounds containing diphenylaminomethane groups exhibit effective antimicrobial properties, useful as agricultural or industrial fungicides and bactericides. This suggests potential antimicrobial research applications for compounds with similar diphenyl configurations (Downs, 1972).

Synthetic Utility and Methodology

  • Enantioselective Synthesis : The enantioselective synthesis of 1,2-diols from Boc-valine ester, demonstrating the synthetic utility of oxazolidinones and related structures in producing chiral compounds, indicates a potential application area for compounds with similar functionalities in asymmetric synthesis and catalysis (Gaul & Seebach, 2000).

Pharmacological Applications

  • Pharmacological Agonists : Histaprodifens, characterized by a 3,3-diphenylpropyl substituent, have been identified as highly active and selective histamine H(1)-receptor agonists, illustrating the pharmacological significance of the diphenylpropyl moiety in drug discovery and development (Elz et al., 2000).

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-14-19(24-27-15)23-21(26)20(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFFDOEBLKUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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